molecular formula C7H7ClF4N2 B1451379 (4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride CAS No. 502496-21-1

(4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride

Cat. No. B1451379
M. Wt: 230.59 g/mol
InChI Key: LNQZKXJBQIKMPS-UHFFFAOYSA-N
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Description

“(4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride” is a chemical compound with the CAS Number: 502496-21-1 . It has a molecular weight of 230.59 . The compound is a light yellow to yellow powder or crystals .


Molecular Structure Analysis

The IUPAC name for this compound is 1-[4-fluoro-2-(trifluoromethyl)phenyl]hydrazine hydrochloride . The InChI code for this compound is 1S/C7H6F4N2.ClH/c8-4-1-2-6(13-12)5(3-4)7(9,10)11;/h1-3,13H,12H2;1H .


Chemical Reactions Analysis

While specific chemical reactions involving “(4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride” are not available, phenylhydrazine-based compounds are known to participate in various chemical reactions. For instance, they can act as reductants in the one-step reduction and functionalization of graphene oxide .


Physical And Chemical Properties Analysis

“(4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride” is a light yellow to yellow powder or crystals . It should be stored in a refrigerator .

Scientific Research Applications

Molecular Modeling and Docking Studies

A study by Mary et al. (2021) utilized theoretical approaches to explain the vibration and interaction of hydrazine derivatives, including (4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride. The study focused on the chemical reactivity and stability of these compounds, observing trends in increasing stability and decreasing reactivity. They also conducted molecular docking studies to predict biological activities, finding that the antitumor activity of these hydrazine derivatives was higher than standard drugs.

Fluorescent Probe for N2H4 Detection

Zhu et al. (2019) designed a ratiometric fluorescent probe for detecting hydrazine (N2H4), which has applications in chemical industry, pharmaceutical manufacturing, and agricultural production. The probe utilized a 4-bromobutyryl moiety as the recognition site and showed low cytotoxicity, high cell permeability, and a large Stokes shift, making it suitable for environmental and biological applications (Zhu et al., 2019).

Antimicrobial Activity of Hydrazine Derivatives

Dinnimath et al. (2011) synthesized 3-chloro-4-fluoro phenyl hydrazine and further processed it to create Schiff's bases and thiazolidin-4-ones. These compounds were tested for their antibacterial, antifungal, and antitubercular activities, highlighting the antimicrobial potential of these derivatives (Dinnimath et al., 2011).

Kinetic Study in Pharmaceutical Analysis

Athanasiou-Malaki and Koupparis (1989) described a kinetic potentiometric method for determining various hydrazines and related compounds, utilizing their reaction with 1-fluoro-2,4-dinitrobenzene. This study is significant in pharmaceutical analysis, demonstrating the potential of (4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride in such applications (Athanasiou-Malaki & Koupparis, 1989).

Synthesis of Fluorinated Pyrazoles

Ohtsuka et al. (2012) investigated the direct trifluoromethylation of 1,3-dicarbonyl compounds, which included the use of hydrazine derivatives. This process is relevant for the synthesis of fluorinated pyrazoles, demonstrating another potential application area for (4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride (Ohtsuka et al., 2012).

Safety And Hazards

This compound is associated with several hazards. It is harmful if swallowed, in contact with skin, or inhaled . It can cause skin and eye irritation, and may cause respiratory irritation . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .

properties

IUPAC Name

[4-fluoro-2-(trifluoromethyl)phenyl]hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F4N2.ClH/c8-4-1-2-6(13-12)5(3-4)7(9,10)11;/h1-3,13H,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNQZKXJBQIKMPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(F)(F)F)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClF4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80660166
Record name [4-Fluoro-2-(trifluoromethyl)phenyl]hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride

CAS RN

502496-21-1
Record name Hydrazine, [4-fluoro-2-(trifluoromethyl)phenyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=502496-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-Fluoro-2-(trifluoromethyl)phenyl]hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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